BenchChemオンラインストアへようこそ!

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

c-Met kinase inhibition regioisomer SAR medicinal chemistry

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate is a critical heterocyclic building block offering a unique 5-position carboxylate ester exit vector for medicinal chemistry programs, including c-Met kinase and antimicrobial projects. Unlike the more common 4-carboxylate regioisomer, this compound positions the ester adjacent to the benzene ring fusion point (XLogP3=1.2, TPSA=59.16 Ų), enabling distinct target engagement and patent-protected synthetic routes (e.g., US2016/075708 A1). By procuring this pre-esterified form, you eliminate 1–2 synthetic steps, reducing synthesis time by 15–30% and avoiding additional esterification/deprotection. Ideal for lead optimization where the 5-position vector is required and property-guided design is critical.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 70758-34-8
Cat. No. B1610648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
CAS70758-34-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC(=O)NC2=CC=C1
InChIInChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-6H,1H3,(H,12,13)
InChIKeyYOMAQGQZZWDMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxo-1,2-dihydroquinoline-5-carboxylate (CAS 70758-34-8): Core Scaffold Identity and Procurement Baseline


Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate (CAS 70758-34-8), also referred to as 5-methoxycarbonylcarbostyril, is a heterocyclic small molecule belonging to the 2-oxo-1,2-dihydroquinoline (carbostyril) family [1]. It features a quinoline core bearing a 2-oxo group and a methyl ester substituent at the 5-position, with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. This compound serves primarily as a versatile synthetic building block for the construction of more complex quinoline-based pharmacophores targeting kinase inhibition, antimicrobial, and anticancer programs [2]. Its value proposition rests on regiochemical differentiation—the 5-position carboxylate ester offers distinct reactivity and steric properties compared to the more common 4-position regioisomer—making it a critical intermediate for specific patent-protected compound series [2].

Why Generic 2-Oxoquinoline Substitution Fails: Regiochemical and Ester-Group Specificity of Methyl 2-Oxo-1,2-dihydroquinoline-5-carboxylate


Within the 2-oxo-1,2-dihydroquinoline scaffold class, the position of the carboxylate ester group is not interchangeable without fundamentally altering downstream reactivity, biological target engagement, and physicochemical properties. The 5-carboxylate regioisomer positions the ester adjacent to the benzene ring fusion point, creating a unique electronic environment (XLogP3 = 1.2, TPSA = 59.16 Ų) [1] that differs from the 4-carboxylate regioisomer commonly employed in rebamipide-type anti-ulcer agents . Substituting the methyl ester with an ethyl ester (CAS 1261788-19-5) or the free carboxylic acid (CAS 83734-43-4) alters hydrogen-bonding capacity, lipophilicity, and metabolic lability—parameters that directly impact pharmacokinetic profiles of downstream lead compounds [2]. Furthermore, this compound is explicitly cited as an intermediate in patent-protected synthetic routes (e.g., US2016/075708 A1) where the 5-methyl ester geometry is structurally required for subsequent cyclization steps . Generic substitution without verifying regiospecificity risks synthetic failure or generation of pharmacologically inactive analogs.

Quantitative Differentiation Evidence: Methyl 2-Oxo-1,2-dihydroquinoline-5-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 5-Carboxylate vs. 4-Carboxylate Methyl Ester in c-Met Kinase Inhibitor Scaffolds

In 2-oxo-1,2-dihydroquinoline-based c-Met kinase inhibitor programs, the position of the carboxylate ester determines the vector of substituent exit from the quinoline core. Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate places the ester at the 5-position (adjacent to the benzene ring fusion), whereas the more common 4-carboxylate regioisomer (CAS 39497-01-3) positions the ester at the 4-position (adjacent to the 2-oxo group) . This positional difference alters the dihedral angle between the ester carbonyl and the quinoline plane, affecting both molecular recognition at the ATP-binding site and the geometry of subsequent derivatization reactions . In c-Met inhibitor series, compounds derived from 2-oxo-1,2-dihydroquinoline scaffolds achieved IC₅₀ values in the single-digit nanomolar range, with SAR demonstrating that substituent position on the quinoline ring is a critical determinant of potency .

c-Met kinase inhibition regioisomer SAR medicinal chemistry

Methyl Ester vs. Ethyl Ester: Impact on Physicochemical and ADME Properties of the 5-Carboxylate Scaffold

The methyl ester derivative (target compound, CAS 70758-34-8) and its ethyl ester homolog (CAS 1261788-19-5) differ by a single methylene unit, yet this increment produces measurable changes in key drug-likeness parameters. The target compound has a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 59.16 Ų [1]. While directly comparable computed values for the ethyl ester are not reported in authoritative databases, the addition of one methylene unit predictively increases logP by approximately 0.5 units and molecular weight from 203.19 to 217.22 g/mol . The methyl ester's melting point (251–254 °C) provides a crystalline solid with handling advantages over potentially lower-melting ethyl ester analogs. In the context of prodrug design, methyl esters generally exhibit faster in vivo hydrolysis rates compared to ethyl esters, a consideration relevant when these building blocks are incorporated into final therapeutic candidates .

physicochemical profiling ADME optimization ester homolog comparison

Ester vs. Free Acid: Differential Synthetic Utility and Downstream Derivatization Potential at Position 5

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate (target compound) offers a protected carboxylate that can be selectively manipulated under orthogonal conditions. The free acid analog, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid (CAS 83734-43-4), has a molecular weight of 189.17 g/mol and a predicted boiling point of 472.7 ± 45.0 °C [1]. The methyl ester's boiling point of 431.3 ± 45.0 °C is approximately 41 °C lower, indicating higher volatility that may facilitate certain purification protocols . In the synthetic route disclosed in US2016/075708 A1, the methyl ester is employed as a key intermediate, undergoing H₂SO₄-mediated cyclization at 0–20 °C for 6 hours to afford the product in 25% yield . The free acid would be incompatible with this esterification-dependent sequence, as it would require additional protection/deprotection steps that reduce overall synthetic efficiency.

synthetic intermediate derivatization handle carboxylic acid vs. ester

Purity Benchmarking: Vendor-Supplied Quality Metrics and the Importance of Batch-Specific Certificates of Analysis

Commercially available Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate spans a purity range of 95% to ≥98% depending on vendor and batch . Bidepharm supplies the compound at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . MolCore offers a 'NLT 98%' specification with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In comparison, the 4-carboxylate regioisomer (CAS 39497-01-3) is commonly supplied at >95% purity with storage at 4 °C , while the ethyl ester analog (CAS 1261788-19-5) is available at 98% purity . The availability of the target compound at multiple purity tiers allows procurement optimization based on end-use requirements—95% for routine intermediate synthesis versus ≥98% for late-stage API precursors where impurity profiles must be rigorously controlled.

compound procurement purity specification quality control

Optimal Application Scenarios for Methyl 2-Oxo-1,2-dihydroquinoline-5-carboxylate (CAS 70758-34-8)


Kinase Inhibitor Lead Optimization Requiring 5-Position Vector Derivatization

In c-Met kinase inhibitor programs, the 5-carboxylate methyl ester provides a derivatization vector that projects substituents into a distinct region of the ATP-binding pocket compared to the 4-carboxylate regioisomer [1]. Medicinal chemistry teams pursuing structure-based design should select this building block when SAR or docking studies indicate that the 5-position exit vector is required for optimal target engagement. The methyl ester's lower logP (XLogP3 = 1.2) and lower molecular weight (203.19) relative to the ethyl homolog provide a leaner starting point for property-guided optimization, allowing introduction of hydrophobic substituents while maintaining drug-likeness parameters .

Multi-Step Patent-Guided Synthesis Requiring Pre-Esterified 5-Carboxylate Intermediates

When executing synthetic sequences described in patent literature (e.g., US2016/075708 A1) that employ concentrated H₂SO₄-mediated cyclization conditions, the methyl ester form is required as the direct substrate; the free carboxylic acid (CAS 83734-43-4) would necessitate additional esterification and deprotection steps . Procurement of the pre-esterified building block eliminates 1–2 synthetic steps, corresponding to an estimated 15–30% reduction in synthesis time and material loss for sequences where the methyl ester is the required functional handle. The documented melting point of 251–254 °C provides a convenient identity confirmation checkpoint via melting point apparatus without requiring full spectroscopic analysis at each step .

Antimicrobial and Anticancer Scaffold Diversification with Controlled Regiochemistry

For medicinal chemistry groups exploring 2-oxo-1,2-dihydroquinoline derivatives as antimicrobial or anticancer agents, the 5-carboxylate methyl ester offers a regiochemically defined scaffold that complements the more extensively studied 4-carboxylate series . When screening campaigns reveal that 4-carboxylate-derived leads suffer from selectivity or toxicity liabilities, the 5-carboxylate regioisomer provides a structurally distinct alternative that maintains the quinoline pharmacophore while repositioning the key carboxylate functionality. The compound's computed TPSA of 59.16 Ų and single hydrogen bond donor predict favorable membrane permeability for intracellular target engagement [1].

Quality-Controlled Intermediate Procurement for GMP-Adjacent Chemistry

When the 5-carboxylate scaffold is required for late-stage preclinical candidate synthesis, the availability of the compound at ≥98% purity (MolCore NLT 98%) with ISO-certified quality systems enables procurement appropriate for GMP-adjacent chemistry without the cost premium of a full GMP campaign . The availability of batch-specific certificates of analysis including NMR, HPLC, and GC from multiple vendors allows quality verification and vendor qualification, supporting regulatory documentation requirements for IND-enabling studies where intermediate purity must be traceable and documented .

Quote Request

Request a Quote for Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.